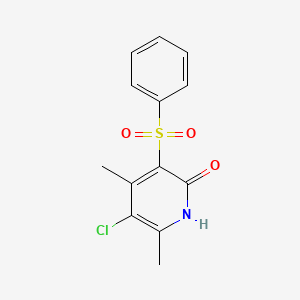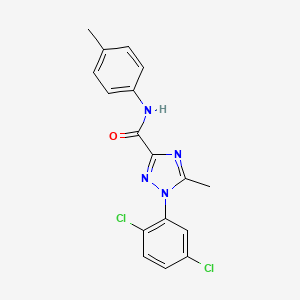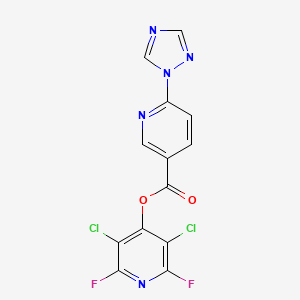![molecular formula C15H13ClOS2 B3035713 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone CAS No. 338409-49-7](/img/structure/B3035713.png)
1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone
Vue d'ensemble
Description
1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone, also known as 4-Chlorophenylsulfanyl-3-phenylsulfanylacetone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is insoluble in water but soluble in organic solvents. The compound has been studied for its ability to act as a ligand for transition metal complexes and for its potential applications in catalysis and medicinal chemistry. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Three-Component Synthesis and 1,3-Dipolar Cycloaddition : Utilized in the synthesis of highly functionalized 4H-pyrans and 1,2,4-oxadiazoles through three-component reactions and 1,3-dipolar cycloaddition of nitrile oxides (Kumar et al., 2013).
- Chlorination and Derivative Formation : Involved in the chlorination of bis-disulphides and the formation of various derivatives, demonstrating its reactivity in complex chemical processes (Alabaster & Barry, 1970).
- Synthesis of Novel Antimicrobial Agents : Employed in the synthesis of new quinazolines showing potential as antimicrobial agents (Desai et al., 2007).
Physical and Structural Properties
- Nonlinear Optical Material : Investigated for its application in nonlinear optical (NLO) materials, showing properties like reverse saturable absorption and optical limiting behavior (Shetty et al., 2016).
- Crystal Structure Analysis : Used in the study of crystal structures, utilizing weak hydrogen bonds and other intermolecular interactions for three-dimensional structural formation (Grossie & Turnbull, 2016).
Applications in Spectroscopy and Analysis
- Spectrophotometric Reagent for Tungsten(VI) : Demonstrated potential as a spectrophotometric reagent for trace determination of tungsten(VI), highlighting its utility in analytical chemistry (Agnihotri et al., 2008).
Synthesis of Heterocyclic Compounds
- Alkylation and Formation of Heterocyclic Compounds : Used in the alkylation by enamines for the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis (Abdullah, 2009).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-3-phenylsulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClOS2/c16-12-6-8-15(9-7-12)19-11-13(17)10-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUANICMXGBLZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine](/img/structure/B3035630.png)
![3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B3035632.png)
![2-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3035633.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide](/img/structure/B3035635.png)
![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3035636.png)
![2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile](/img/structure/B3035638.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}(morpholino)methanone](/img/structure/B3035639.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol](/img/structure/B3035641.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B3035643.png)


![4-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035650.png)
![2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035652.png)
